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Compound of Interest

Compound Name: Oct-4-yne-1,8-diol

Cat. No.: B2899532 Get Quote

An In-depth Technical Guide on the Historical Synthesis of Oct-4-yne-1,8-diol

Introduction
Oct-4-yne-1,8-diol is a symmetrical acetylenic diol. While a singular, definitive "discovery"

paper for this specific molecule is not readily apparent in the historical literature, its synthesis

can be confidently inferred from the well-established principles of organic chemistry developed

in the mid-20th century. The construction of such a molecule would have relied on the

formation of carbon-carbon bonds with acetylene as a key building block. The most plausible

and historically significant method for synthesizing symmetrical alkynes is the double alkylation

of acetylene with suitable electrophiles. This technical guide outlines a historically feasible,

multi-step synthesis of Oct-4-yne-1,8-diol, providing detailed experimental protocols for each

stage. The proposed pathway involves the protection of a C3 haloalcohol, followed by coupling

with disodium acetylide, and subsequent deprotection to yield the target diol.

Quantitative Data
The physical and chemical properties of Oct-4-yne-1,8-diol are summarized in the table below.

This data is essential for the identification and characterization of the synthesized compound.
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Property Value

Molecular Formula C₈H₁₄O₂

Molecular Weight 142.20 g/mol

Appearance White crystalline solid

Melting Point 49-51 °C

Boiling Point 155-157 °C at 15 mmHg

IUPAC Name Oct-4-yne-1,8-diol

CAS Number 24595-59-3

Experimental Protocols
The following protocols describe a plausible historical synthesis of Oct-4-yne-1,8-diol.

Step 1: Protection of 3-bromo-1-propanol with
Dihydropyran
This step protects the hydroxyl group of the starting material to prevent it from interfering with

the subsequent Grignard or acetylide reactions.

Methodology:

To a stirred solution of 3-bromo-1-propanol (1 equivalent) in anhydrous dichloromethane

(DCM) at 0 °C, add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

To this mixture, add 3,4-dihydro-2H-pyran (1.1 equivalents) dropwise, ensuring the

temperature remains below 5 °C.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with a saturated aqueous solution of sodium

bicarbonate.
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Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by vacuum distillation or column chromatography to yield 2-(3-

bromopropoxy)tetrahydro-2H-pyran.

Step 2: Preparation of Disodium Acetylide
This classic method generates the nucleophilic acetylide dianion, which will be used to form the

carbon skeleton of the target molecule.

Methodology:

In a three-necked flask equipped with a dry ice condenser, a gas inlet, and a mechanical

stirrer, place a solution of sodium amide (2.2 equivalents) in anhydrous liquid ammonia.

Bubble dry acetylene gas through the stirred solution. The formation of a white precipitate of

disodium acetylide will be observed.

After the addition of acetylene is complete, continue stirring for an additional 30 minutes to

ensure complete formation of the dianion.

Step 3: Double Alkylation of Acetylene
This is the key carbon-carbon bond-forming step, where the six-carbon chain of the final

product is assembled.

Methodology:

To the freshly prepared suspension of disodium acetylide in liquid ammonia from Step 2, add

a solution of 2-(3-bromopropoxy)tetrahydro-2H-pyran (2 equivalents) in an anhydrous ether

such as diethyl ether or tetrahydrofuran (THF) dropwise.

Maintain the reaction temperature at -33 °C (the boiling point of liquid ammonia) and stir for

24 hours.
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After the reaction is complete, carefully quench the reaction by the slow addition of

ammonium chloride.

Allow the ammonia to evaporate.

Add water to the residue and extract with diethyl ether.

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure to obtain the crude protected diol, 1,8-bis(tetrahydro-

2H-pyran-2-yloxy)oct-4-yne.

Step 4: Deprotection of the Diol
The final step removes the protecting groups to reveal the desired diol.

Methodology:

Dissolve the crude protected diol from Step 3 in a mixture of acetic acid, THF, and water

(e.g., in a 3:1:1 ratio).

Heat the mixture at 40-50 °C and stir for 12-16 hours.

Monitor the deprotection by TLC.

Once the reaction is complete, cool the mixture to room temperature and neutralize with a

saturated aqueous solution of sodium bicarbonate.

Extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to

yield pure Oct-4-yne-1,8-diol.

Visualizations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b2899532?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2899532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagrams illustrate the synthetic pathway and the logical workflow of the historical

synthesis of Oct-4-yne-1,8-diol.

To cite this document: BenchChem. [historical literature on the discovery of Oct-4-yne-1,8-
diol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2899532#historical-literature-on-the-discovery-of-oct-
4-yne-1-8-diol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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